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Introduction
Z-360, also known as nastorazepide, is a potent and selective, orally active antagonist of the

cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It is a 1,5-benzodiazepine derivative that has

been investigated primarily for its therapeutic potential in pancreatic cancer, often in

combination with standard chemotherapy, and for its analgesic properties in cancer-related

pain.[1][2] This technical guide provides an in-depth summary of the key preclinical in vitro and

in vivo studies that have defined the pharmacological profile and mechanism of action of Z-360.

Core Mechanism of Action
Z-360 exerts its effects by competitively binding to the CCK2 receptor, thereby blocking the

downstream signaling initiated by its natural ligands, gastrin and cholecystokinin (CCK).[2][3]

This antagonism has been shown to inhibit tumor growth, suppress angiogenesis, and reduce

cancer-induced pain through various interconnected pathways.

Quantitative In Vitro Data
The following tables summarize the key quantitative data from various in vitro assays

assessing the binding affinity and functional antagonism of Z-360.
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Parameter Receptor Value
Cell
Line/System

Reference

Ki Human CCK2R 0.47 ± 0.03 nM Recombinant [1][2]

Human CCK1R 316 ± 81.2 nM Recombinant [2]

Selectivity

(CCK1R/CCK2R)
- ~672-fold - [2]

IC50 (vs.

Gastrin-17)
Human CCK2R

53 nM (95% CI:

28-100 nM)

MIA PaCa-

2/hCCK2R
[1]

IC50 (vs.

Gastrin-34)
Human CCK2R

30 nM (95% CI:

15-58 nM)

MIA PaCa-

2/hCCK2R
[1]

Table 1: Receptor Binding Affinity and Functional Antagonism of Z-360

Quantitative In Vivo Data
In vivo studies have demonstrated the anti-tumor efficacy of Z-360, both as a monotherapy and

in combination with gemcitabine, in various preclinical models of pancreatic and

gastrointestinal cancers.
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Animal
Model

Cancer
Type

Treatment
Dosage &
Schedule

Key
Findings

Reference

MIA PaCa-2

Xenograft
Pancreatic Z-360

100 mg/kg,

p.o., daily

41.7% tumor

growth

inhibition

(p<0.01)

[3]

PANC-1

Xenograft
Pancreatic

Z-360 +

Gemcitabine

Z-360: 100

mg/kg, p.o.,

daily;

Gemcitabine:

50 mg/kg,

i.p., twice

weekly

27.1%

greater tumor

growth

inhibition vs.

Gemcitabine

alone

(p<0.05)

[3]

PANC-1

Orthotopic
Pancreatic

Z-360 +

Gemcitabine

Z-360: 100

mg/kg, p.o.,

daily;

Gemcitabine:

50 mg/kg,

i.p., twice

weekly

Significant

prolongation

of survival

(median 57

vs. 49 days

for vehicle,

p<0.05)

[3][4]

MIA PaCa-2

Xenograft
Pancreatic Z-360

100 mg/kg,

p.o., daily for

3 weeks

Significantly

reduced

tumor weight

[2]

MIA PaCa-2

Xenograft
Pancreatic

Z-360 +

Gemcitabine

Z-360: 100

mg/kg, p.o.,

daily;

Gemcitabine:

50 mg/kg, i.v.,

twice weekly

for 3 weeks

Combination

was more

effective at

reducing

tumor weight

and

increasing

TUNEL-

positive cells

than either

agent alone.

[2]
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Cancer-

induced Pain

Model

- Z-360

100 mg/kg,

p.o., daily for

7 days

Significantly

reduced IL-1β

levels in the

cancer-

inoculated

region by

54.3%

(p<0.05)

[1]

Table 2: Summary of In Vivo Anti-Tumor Efficacy of Z-360

Signaling Pathways and Molecular Mechanisms

Gastrin

CCK2 Receptor

PI3K VEGF-A Expression

Z-360

Akt/PKB

Activation

Inhibition of Apoptosis

Survivin XIAPMcl-1

Cell Proliferation

Angiogenesis

Gemcitabine

Induces Expression

Induces Expression
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Click to download full resolution via product page

Caption: Z-360 Anti-Tumor Signaling Pathway.
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Caption: Z-360 Analgesic Signaling Pathway.

Detailed Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Z-360 for human CCK1 and CCK2

receptors.

Cell Membranes: Membranes were prepared from cell lines stably expressing either the

human CCK1 or CCK2 receptor.
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Radioligand: [3H]CCK-8 was used as the radiolabeled ligand.

Assay Buffer: 50 mM HEPES (pH 7.4), 1% BSA, 5.5 mM MgCl2, and 35 µM bacitracin.

Procedure:

Membrane homogenates were incubated with [3H]CCK-8 (50 pM) and varying

concentrations of Z-360 (10⁻¹³ to 10⁻⁶ M) in a total volume of 300 µL.

Incubation was carried out for 60 minutes at 22°C with shaking.

The reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B)

to separate bound and free radioligand.

Filters were washed with ice-cold washing buffer (10 mM HEPES pH 7.4, 150 mM NaCl).

The radioactivity retained on the filters was measured by liquid scintillation counting.

Non-specific binding was determined in the presence of a high concentration of unlabeled

ligand.

IC50 values were calculated by non-linear regression, and Ki values were derived using

the Cheng-Prusoff equation.[5]

2. Cell Proliferation (MTS) Assay

Objective: To assess the effect of Z-360 on gastrin-induced cell proliferation.

Cell Line: MIA PaCa-2 cells stably expressing human CCK2R (MIA PaCa-2/hCCK2R).

Procedure:

Cells were seeded in 96-well plates and allowed to adhere.

Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) in the presence or absence

of varying concentrations of Z-360.

After a specified incubation period (e.g., 72 hours), MTS reagent was added to each well.
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Plates were incubated for 1-4 hours at 37°C.

The absorbance at 490 nm was measured using a microplate reader to determine the

number of viable cells.[1]

3. Apoptosis (Caspase-3/7) Assay

Objective: To measure the effect of Z-360 on gastrin-inhibited apoptosis.

Cell Line: MIA PaCa-2/hCCK2R.

Procedure:

Cells were seeded in 96-well plates.

Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) with or without Z-360.

After the treatment period, Caspase-Glo® 3/7 reagent was added to each well.

The plate was incubated at room temperature for 1-2 hours.

Luminescence, which is proportional to caspase-3/7 activity, was measured using a

luminometer.[1]

4. Cytokine (IL-1β) Measurement (ELISA)

Objective: To quantify the effect of Z-360 on IL-1β production.

Sample: Tissue homogenates from the cancer-inoculated hind paw of mice.

Procedure:

Tissue samples were homogenized in a lysis buffer containing protease inhibitors.

The homogenates were centrifuged, and the supernatants were collected.

IL-1β levels in the supernatants were measured using a commercially available ELISA kit

according to the manufacturer's instructions.
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Protein concentrations of the lysates were determined to normalize the IL-1β levels.[1]

In Vivo Assays
1. Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Z-360 in a subcutaneous tumor model.

Animal Model: Female BALB/c nude mice.

Cell Lines: MIA PaCa-2 or PANC-1 human pancreatic adenocarcinoma cells.

Procedure:

A suspension of tumor cells (e.g., 5 x 10⁶ cells in 0.1 mL of serum-free medium) was

injected subcutaneously into the flank of each mouse.

When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into

treatment groups.

Z-360 was administered orally (p.o.) daily at the specified doses (e.g., 10, 30, 100 mg/kg).

Gemcitabine, when used, was administered intraperitoneally (i.p.) or intravenously (i.v.).

Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated

using the formula: (length x width²)/2.

At the end of the study, mice were euthanized, and tumors were excised and weighed.[2]

[3]

2. Orthotopic Xenograft Model

Objective: To assess the effect of Z-360 on tumor growth and survival in a more clinically

relevant orthotopic model.

Animal Model: Female nude mice.

Cell Line: PANC-1.

Procedure:
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Mice were anesthetized, and a small abdominal incision was made to expose the

pancreas.

PANC-1 cells were injected into the pancreas.

The incision was closed, and mice were allowed to recover.

Treatment with Z-360 and/or gemcitabine was initiated as described for the subcutaneous

model.

The primary endpoint was survival, and mice were monitored daily.[3][4]

3. Cancer-Induced Pain Model

Objective: To investigate the analgesic effect of Z-360.

Animal Model: Male C3H/HeN mice.

Procedure:

Colon 26-L5 carcinoma cells were inoculated into the plantar region of the hind paw.

Drug administration (Z-360, 100 mg/kg, p.o., daily) was initiated on day 7 after inoculation

and continued until day 14.

Pain-related behaviors were assessed.

At the end of the treatment period, tissues from the inoculated paw, dorsal root ganglia,

and spinal cord were collected for analysis of IL-1β, ephrin B1, and NR2B

phosphorylation, respectively.[1]

Conclusion
The preclinical data for Z-360 (nastorazepide) demonstrates its potential as a targeted

therapeutic agent. Its high affinity and selectivity for the CCK2 receptor translate into potent

inhibition of key oncogenic signaling pathways, leading to reduced tumor growth and increased

apoptosis, particularly in combination with gemcitabine. Furthermore, its novel mechanism of

action in alleviating cancer-induced pain by modulating the IL-1β/ephrin B1/NR2B pathway
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highlights its multifaceted therapeutic profile. The detailed methodologies provided herein offer

a basis for the replication and further investigation of the effects of Z-360 in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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